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Compound of Interest

Compound Name: 4-Pentenenitrile

Cat. No.: B1194741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-
Pentenenitrile (CAS 592-51-8), a valuable terminal alkene nitrile intermediate in organic

synthesis.[1] The document outlines the key spectral features obtained through Infrared (IR)

and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS),

offering a comprehensive data summary for identification and quality control. Detailed

experimental protocols are provided to aid in the replication of these analytical methods.

Molecular Structure and Properties
4-Pentenenitrile, also known as allylacetonitrile, is an unsaturated aliphatic nitrile with the

molecular formula C₅H₇N and a molecular weight of 81.12 g/mol .[2] Its structure contains two

key functional groups amenable to spectroscopic analysis: a terminal carbon-carbon double

bond (alkene) and a carbon-nitrogen triple bond (nitrile).

Spectroscopic Data Summary
The following sections present the key spectroscopic data for 4-Pentenenitrile. The data is

organized into tables for clarity and ease of comparison.

Vibrational Spectroscopy: Infrared (IR) and Raman Data
Vibrational spectroscopy probes the molecular vibrations of the functional groups within 4-
Pentenenitrile. The nitrile (C≡N) and alkene (C=C, =C-H) groups give rise to characteristic and
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diagnostic peaks in both IR and Raman spectra. While a complete set of experimental data is

not publicly available, the tables below summarize the expected characteristic frequencies

based on established spectroscopic principles.

Table 1: Characteristic Infrared (IR) Absorption Bands for 4-Pentenenitrile

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3080 Medium =C-H Stretch (sp² C-H)

~2940 Medium
-C-H Asymmetric Stretch (sp³

C-H)

~2860 Medium
-C-H Symmetric Stretch (sp³

C-H)

~2250 Strong, Sharp C≡N Stretch

~1645 Medium C=C Stretch

~1430 Medium -CH₂- Scissoring

| ~995 & ~915 | Strong | =C-H Out-of-Plane Bending (Wag) |

Table 2: Characteristic Raman Shifts for 4-Pentenenitrile

Raman Shift (cm⁻¹) Intensity Vibrational Assignment

~3080 Medium =C-H Stretch (sp² C-H)

~2940 Strong
-C-H Asymmetric Stretch (sp³

C-H)

~2860 Strong
-C-H Symmetric Stretch (sp³

C-H)

~2250 Strong C≡N Stretch

~1645 Very Strong C=C Stretch

~1430 Medium -CH₂- Scissoring
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| ~1295 | Medium | =C-H In-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below, based on

the unique electronic environment of each nucleus.

Structure for NMR Assignment:

Table 3: Predicted ¹H NMR Spectral Data for 4-Pentenenitrile

Position
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-5 5.05 - 5.15 Multiplet 2H

H-4 5.75 - 5.90 Multiplet 1H

H-3 ~2.45 Quartet 2H

| H-2 | ~2.40 | Triplet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data for 4-Pentenenitrile

Position Chemical Shift (δ, ppm)

C-1 (C≡N) ~119

C-2 (-CH₂-) ~17

C-3 (-CH₂-) ~29

C-4 (=CH-) ~135

| C-5 (=CH₂) | ~117 |

Mass Spectrometry (MS)
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Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight

and fragmentation pattern of the molecule. The molecular ion (M⁺) is observed at m/z 81.[2]

The fragmentation is characteristic of aliphatic nitriles and alkenes.

Table 5: Key Mass Spectrometry Data (GC-MS, Electron Ionization) for 4-Pentenenitrile

m/z Relative Intensity (%) Assignment

81 63.0 [M]⁺ (Molecular Ion)

53 40.0 [M - C₂H₄]⁺

52 26.0 [C₄H₄]⁺

41 99.9
[C₃H₅]⁺ (Allyl Cation, Base

Peak)

| 39 | 80.0 | [C₃H₃]⁺ |

Experimental Workflow
The logical flow for a comprehensive spectroscopic characterization of a chemical entity like 4-
Pentenenitrile is depicted below. This workflow ensures that orthogonal data is collected to

provide a complete and unambiguous structural confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Pentenenitrile
https://www.benchchem.com/product/b1194741?utm_src=pdf-body
https://www.benchchem.com/product/b1194741?utm_src=pdf-body
https://www.benchchem.com/product/b1194741?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Primary Analysis Detailed Structural Elucidation

Data Integration & Reporting

4-Pentenenitrile
(Liquid Sample)

FT-IR Spectroscopy

Functional Groups

GC-MS Analysis

Molecular Weight &
Fragmentation

Raman Spectroscopy

Confirmatory Vibrational Data

NMR Spectroscopy
(¹H, ¹³C)

C-H Framework

Data Analysis &
Interpretation

Technical Report

Final Characterization

Click to download full resolution via product page

Caption: Experimental workflow for spectroscopic characterization.

Experimental Protocols
The following protocols describe the general procedures for acquiring the spectroscopic data

for 4-Pentenenitrile.

Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify key functional groups.
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Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a

deuterated triglycine sulfate (DTGS) detector.

Methodology (Attenuated Total Reflectance - ATR):

Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc

selenide) to account for atmospheric H₂O and CO₂.

Place a single drop of neat 4-Pentenenitrile liquid directly onto the center of the ATR

crystal.

Acquire the sample spectrum by co-adding a minimum of 32 scans over the range of

4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

Perform an ATR correction and baseline correction on the resulting spectrum using the

spectrometer software.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

laboratory wipe.

Fourier Transform (FT)-Raman Spectroscopy
Objective: To obtain the Raman spectrum, which is complementary to the IR spectrum, for

vibrational analysis.

Instrumentation: An FT-Raman spectrometer equipped with a neodymium-doped yttrium

aluminum garnet (Nd:YAG) laser (1064 nm excitation) and an indium gallium arsenide

(InGaAs) detector.

Methodology:

Pipette approximately 0.5 mL of 4-Pentenenitrile into a standard 5 mm NMR tube.

Place the NMR tube into the sample holder of the spectrometer.

Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample heating or

degradation.
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Acquire the spectrum by co-adding at least 128 scans over a Raman shift range of 3500-

100 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

Process the spectrum to correct for instrument response and baseline fluorescence if

necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for complete structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

Prepare the sample by dissolving approximately 10 mg of 4-Pentenenitrile in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Transfer the solution to a 5 mm NMR tube.

Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral

width to cover a range of -1 to 12 ppm. Process the data with Fourier transformation,

phase correction, and baseline correction. Integrate the signals and identify multiplicities.

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the

spectral width to cover a range of 0 to 220 ppm. A sufficient number of scans (e.g., 1024 or

more) should be acquired to achieve an adequate signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and analyze the fragmentation pattern for

structural confirmation and purity assessment.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Methodology:

Sample Preparation: Prepare a dilute solution of 4-Pentenenitrile (e.g., 100 µg/mL) in a

volatile solvent such as dichloromethane or methanol.

GC Conditions:

Injector: Split/splitless, set to 250°C with a high split ratio (e.g., 50:1).

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

5% phenyl methylpolysiloxane).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to

200°C.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Source Temperature: 230°C.

Analysis: Inject 1 µL of the prepared sample. The resulting total ion chromatogram (TIC)

and the mass spectrum of the corresponding peak are analyzed. Compare the obtained

spectrum with a reference library for confirmation.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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